molecular formula C26H22ClN3O4S B11609410 (3Z)-6-chloro-3-[5-(2-methoxyphenyl)-1-methylsulfonylpyrazolidin-3-ylidene]-4-phenylquinolin-2-one

(3Z)-6-chloro-3-[5-(2-methoxyphenyl)-1-methylsulfonylpyrazolidin-3-ylidene]-4-phenylquinolin-2-one

Cat. No.: B11609410
M. Wt: 508.0 g/mol
InChI Key: HMQDJIYNQXROAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3Z)-6-chloro-3-[5-(2-methoxyphenyl)-1-methylsulfonylpyrazolidin-3-ylidene]-4-phenylquinolin-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a quinoline core, a pyrazolidine ring, and several functional groups, including a chloro substituent, a methoxyphenyl group, and a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-6-chloro-3-[5-(2-methoxyphenyl)-1-methylsulfonylpyrazolidin-3-ylidene]-4-phenylquinolin-2-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The pyrazolidine ring can be introduced via a cyclization reaction involving appropriate precursors. The chloro, methoxyphenyl, and methylsulfonyl groups are then added through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3Z)-6-chloro-3-[5-(2-methoxyphenyl)-1-methylsulfonylpyrazolidin-3-ylidene]-4-phenylquinolin-2-one: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline-2-one derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of amino or thio-substituted quinoline derivatives.

Scientific Research Applications

(3Z)-6-chloro-3-[5-(2-methoxyphenyl)-1-methylsulfonylpyrazolidin-3-ylidene]-4-phenylquinolin-2-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways and interactions.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z)-6-chloro-3-[5-(2-methoxyphenyl)-1-methylsulfonylpyrazolidin-3-ylidene]-4-phenylquinolin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

(3Z)-6-chloro-3-[5-(2-methoxyphenyl)-1-methylsulfonylpyrazolidin-3-ylidene]-4-phenylquinolin-2-one: can be compared with similar compounds such as:

    Quinoline derivatives: These compounds share the quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrazolidine derivatives: These compounds feature the pyrazolidine ring and may have different substituents, affecting their reactivity and applications.

    Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and can be used to study the effects of this functional group on the overall properties of the molecule.

The uniqueness of This compound

Properties

Molecular Formula

C26H22ClN3O4S

Molecular Weight

508.0 g/mol

IUPAC Name

6-chloro-3-[3-(2-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C26H22ClN3O4S/c1-34-23-11-7-6-10-18(23)22-15-21(29-30(22)35(2,32)33)25-24(16-8-4-3-5-9-16)19-14-17(27)12-13-20(19)28-26(25)31/h3-14,22H,15H2,1-2H3,(H,28,31)

InChI Key

HMQDJIYNQXROAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.